3,5-dichloro-2-methoxy-benzenesulfonyl Chloride

Description

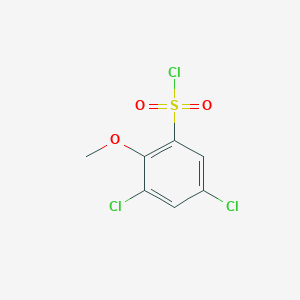

3,5-Dichloro-2-methoxy-benzenesulfonyl chloride (CAS: 1557293-38-5) is an aromatic sulfonyl chloride derivative with the molecular formula C₁₀H₁₀Cl₃NO₄S and a purity of ≥95% . Its IUPAC name specifies substituents at the 3,5-dichloro positions and a methoxy group at the 2-position, along with a dimethylcarbamoyl moiety. The compound’s structure is characterized by a sulfonyl chloride (-SO₂Cl) functional group, which confers high reactivity in nucleophilic substitution reactions. This makes it valuable in synthesizing sulfonamides, sulfonate esters, and other intermediates in pharmaceuticals and agrochemicals .

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAMONJNAIYEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454403 | |

| Record name | 3,5-dichloro-2-methoxy-benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19116-94-0 | |

| Record name | 3,5-dichloro-2-methoxy-benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-methoxy-benzenesulfonyl Chloride typically involves the chlorination of 2-methoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3 and 5 positions of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted at elevated temperatures to facilitate the chlorination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-2-methoxy-benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, where the sulfonyl chloride group can be reduced to a sulfonyl group or oxidized to a sulfonic acid.

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and sulfonyl chloride) on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

3,5-dichloro-2-methoxy-benzenesulfonyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-methoxy-benzenesulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release a chloride ion and form the final product. The presence of electron-withdrawing groups (chlorine and sulfonyl chloride) on the benzene ring further enhances the electrophilicity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,5-dichloro-2-methoxy-benzenesulfonyl chloride with structurally related sulfonyl chlorides and acyl chlorides, highlighting key differences in substituents, reactivity, and applications:

Key Findings:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (Cl, CF₃): Enhance electrophilicity of the sulfonyl or acyl chloride group. For example, the 3,5-dichloro substitution in the target compound activates the sulfonyl chloride for nucleophilic attack, while the trifluoromethyl group in 3-chloro-5-(trifluoromethyl)benzoyl chloride increases stability but reduces reactivity compared to sulfonyl analogs . Methoxy vs. The hydroxy variant may exhibit higher aqueous solubility but lower lipophilicity .

Agrochemicals: Chlorinated benzoyl chlorides like 3-chloro-5-(trifluoromethyl)benzoyl chloride are employed in pesticide synthesis due to their stability under environmental conditions .

Safety and Handling: Sulfonyl chlorides (e.g., the target compound) are typically corrosive and moisture-sensitive, requiring anhydrous storage. In contrast, aliphatic acyl chlorides (e.g., 3,5,5-trimethylhexanoyl chloride) pose lower inhalation risks but are still lachrymatory .

Biological Activity

3,5-Dichloro-2-methoxy-benzenesulfonyl chloride, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 3,5-Dichloro-2-methoxybenzenesulfonyl chloride

- Molecular Formula : C7H6Cl3O2S

- CAS Number : 19116-94-0

This compound is characterized by the presence of chlorine and methoxy groups on the benzene ring, which contribute to its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological molecules. It acts as an electrophile, which can react with nucleophiles in biological systems, leading to the modification of proteins and nucleic acids. This property is crucial for its antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. Studies indicate that the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways. The mechanism involves the disruption of mitochondrial membrane potential, leading to cell death.

Case Study: In vitro Evaluation

In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell viability:

- Cell Viability Reduction :

- 10 µM: 25% reduction

- 25 µM: 50% reduction

- 50 µM: 75% reduction

These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is often influenced by their structural features. Modifications in the sulfonamide moiety can enhance or reduce activity. For instance:

- Chlorine Substituents : The presence of chlorine atoms at the 3 and 5 positions on the benzene ring increases lipophilicity, enhancing cellular uptake.

- Methoxy Group : The methoxy group at position 2 may contribute to improved selectivity towards certain biological targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Cl | Increased potency |

| Methoxy substitution | Enhanced selectivity |

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-dichloro-2-methoxy-benzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of 3,5-dichloro-2-methoxybenzene using chlorosulfonic acid under controlled anhydrous conditions. Key parameters include:

- Temperature : Maintain at 0–5°C during sulfonation to minimize hydrolysis.

- Solvent : Use dichloromethane or toluene to dissolve intermediates and facilitate SOH group incorporation .

- Purification : Recrystallize from dry hexane/ethyl acetate (1:3) to remove unreacted starting materials. Typical yields range from 65–75%, with purity verified by H NMR (δ 7.8–8.2 ppm for aromatic protons) and IR (S=O stretching at 1360–1370 cm) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% by area normalization) .

- Spectroscopy :

- NMR : Confirm substitution pattern via C NMR (e.g., methoxy carbon at δ 55–60 ppm, sulfonyl chloride at δ 125–130 ppm) .

- Mass Spectrometry : ESI-MS in negative mode should show [M-H] at m/z 264.9 (calculated for CHClOS) .

- X-ray Crystallography : For definitive structural confirmation, refine data using SHELXL (space group P2/c, R1 < 0.05) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Moisture Sensitivity : Hydrolyzes rapidly in aqueous environments to form sulfonic acid derivatives. Store under dry inert gas (argon) with molecular sieves .

- Temperature : Stable at –20°C for >12 months; decomposition occurs above 40°C (TGA data shows 5% mass loss at 78°C) .

Advanced Research Questions

Q. How does this compound participate in nucleophilic aromatic substitution (NAS) reactions, and what factors influence regioselectivity?

- Methodological Answer : The sulfonyl chloride group acts as a strong electron-withdrawing group, directing NAS to the para position relative to the methoxy group. Key factors:

- Catalysis : Use CuCl (5 mol%) in DMF to accelerate amidation with primary amines (e.g., aniline derivatives) .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reactivity by stabilizing transition states.

- Byproduct Analysis : Monitor hydrolysis products (e.g., sulfonic acids) via LC-MS to optimize reaction time .

Q. What strategies resolve contradictions in kinetic data during enzyme inhibition assays using this compound?

- Methodological Answer : Discrepancies in IC values may arise from:

- Non-specific binding : Pre-incubate with bovine serum albumin (1% w/v) to block interference .

- pH Sensitivity : Maintain assays at pH 7.4 (phosphate buffer) to prevent sulfonyl chloride hydrolysis .

- Data Validation : Compare with isotope-labeled internal standards (e.g., C-analogues) to correct for matrix effects .

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrophilicity indices (ω > 5 eV indicates high reactivity at the sulfonyl chloride group) .

- Docking Studies : Simulate interactions with enzymatic active sites (e.g., 5′-nucleotidase) using AutoDock Vina to rationalize inhibition mechanisms .

Safety and Handling Protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.